REACTION_CXSMILES
|
Cl[CH2:2][CH:3](Cl)[CH3:4].[CH3:6][NH2:7].[C:8](=[O:10])=[O:9]>>[CH3:6][N:7]1[CH:3]([CH3:4])[CH2:2][O:9][C:8]1=[O:10].[CH3:6][N:7]1[CH2:2][CH:3]([CH3:4])[O:9][C:8]1=[O:10]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed under a pressure of about 0.5 MPa
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OCC1C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OC(C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH:3](Cl)[CH3:4].[CH3:6][NH2:7].[C:8](=[O:10])=[O:9]>>[CH3:6][N:7]1[CH:3]([CH3:4])[CH2:2][O:9][C:8]1=[O:10].[CH3:6][N:7]1[CH2:2][CH:3]([CH3:4])[O:9][C:8]1=[O:10]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed under a pressure of about 0.5 MPa
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OCC1C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OC(C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |